N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide
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Overview
Description
N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide is a complex organic compound with a unique structure that includes a benzyl group, a phenyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide typically involves multiple steps, starting with the preparation of the tetrahydropyridine ring, followed by the introduction of the benzyl and phenyl groups. Common synthetic routes include:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Phenyl Group: This can be done through a Friedel-Crafts alkylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(4-phenyl-1,2,3,6-tetrahydropyridino)-propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the tetrahydropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium aluminum hydride, aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated tetrahydropyridine derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-Benzyl-3-(4-phenyl-1,2,3
Properties
CAS No. |
144025-12-7 |
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Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-benzyl-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c24-21(22-17-18-7-3-1-4-8-18)13-16-23-14-11-20(12-15-23)19-9-5-2-6-10-19/h1-11H,12-17H2,(H,22,24) |
InChI Key |
LBWOTVQUFHARSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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